Bis(hydroxymethyl)maleic anhydride

furan-3,4-dicarboxylic acid synthesis maleic anhydride bromination Mitsunobu cyclization precursor

Standard maleic anhydride lacks the hydroxymethyl groups needed for condensation polymerization or cleavable cross-linking, while 2,3-dimethylmaleic anhydride offers non-reactive methyls that cannot be functionalized further. Bis(hydroxymethyl)maleic anhydride (BHMMA) solves this with dual anhydride + primary alcohol reactivity. • **Synthesis**: Enables 98% yield Mitsunobu ring closure to furan-3,4-dicarboxylates - inaccessible from other anhydrides. • **Crosslinking**: Forms cleavable bis-maleimide fixatives compatible with IHC/FISH/RT-PCR (vs. formalin). • **Pharma QC**: Supplied as Azilsartan Impurity 196 (≥95%, CoA) for ICH Q3A/Q3B validation. • **Drug delivery**: pH-dependent ring-closure kinetics (WO2012173784A1) for endosomal release tuning. Procurement managers: certified reference standard with structural elucidation included. Researchers: ≥95% purity by GC/HPLC, no dehydrative side products.

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
Cat. No. B12882049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(hydroxymethyl)maleic anhydride
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC(C1=C(C(=O)OC1=O)CO)O
InChIInChI=1S/C6H6O5/c7-1-3-4(2-8)6(10)11-5(3)9/h7-8H,1-2H2
InChIKeyZZYCDYRTIFFTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BHMMA: Core Identity and Procurement Overview


Bis(hydroxymethyl)maleic anhydride (BHMMA; IUPAC: 3,4-bis(hydroxymethyl)furan-2,5-dione; CAS 479035-71-7; molecular formula C₆H₆O₅; MW 158.11 g/mol) is a disubstituted maleic anhydride derivative bearing two reactive hydroxymethyl groups at the 3- and 4-positions of the furan-2,5-dione ring [1]. Its structural duality — combining the electrophilic anhydride core of maleic anhydride with two nucleophilic primary alcohol groups — enables a distinct chemical reaction profile that maleic anhydride (unsubstituted, CAS 108-31-6) and 2,3-dimethylmaleic anhydride (CAS 766-39-2) cannot replicate. BHMMA is commercially supplied as a specialty fine chemical, typically at purities ≥95% (GC/HPLC), and is procured for use as a synthetic intermediate, cross-linking agent, and pharmaceutical impurity reference standard .

Dual-reactive monomer — anhydride ring-opening and alcohol cross-linking
Designated Azilsartan Impurity 196 reference standard
Aqueous-compatible processing for bioconjugation and hydrogel formulation

Why Generic Analogs Cannot Replace BHMMA


The presence and specific positioning of the two hydroxymethyl substituents on BHMMA fundamentally alters its chemical behavior compared to the parent maleic anhydride and other 2,3-disubstituted analogs. While maleic anhydride is a potent dienophile and acylating agent, its lack of hydroxymethyl groups precludes its direct use as a diol monomer for condensation polymerization or as a cross-linking agent capable of forming covalent bridges via both anhydride ring-opening and hydroxymethyl reactivity [1]. Conversely, 2,3-dimethylmaleic anhydride — a close structural analog — bears non-reactive methyl substituents that cannot participate in further functionalization or cross-linking, limiting its utility to mono-functional anhydride chemistry . BHMMA's dual reactivity (anhydride + alcohol) is specifically required for the intramolecular Mitsunobu ring closure in the synthesis of furan-3,4-dicarboxylic acid esters, a transformation that cannot proceed with either maleic anhydride or dimethylmaleic anhydride as starting material [1]. The inability of these analogs to replicate BHMMA's unique reaction manifold constitutes the primary scientific rationale against generic substitution.

Maleic anhydride lacks hydroxymethyl groups — may not support diol monomer or dual-functional cross-linking roles that require alcohol reactivity.
2,3-Dimethylmaleic anhydride bears non-reactive methyl substituents — limits utility to mono-functional anhydride chemistry and precludes Mitsunobu cyclization.

Comparative Evidence for BHMMA vs. Closest Analogs


Synthetic Yield in Furan-3,4-Dicarboxylic Acid Pathway

In the only reported high-efficiency route to furan-3,4-dicarboxylic acid, dimethylmaleic anhydride (1) undergoes sequential NBS-bromination and aqueous KOH treatment to yield BHMMA (3) in 98% isolated yield. Critically, the isolated BHMMA was explicitly characterized as 'quite stable and did not show any tendency for intramolecular/intermolecular dehydration, Michael addition and nucleophilic ring opening of anhydride moiety' [1]. This stands in contrast to 2,3-bis(bromomethyl)maleic anhydride — the immediate synthetic precursor to BHMMA in the same pathway — which is a reactive alkylating agent and requires immediate further processing. The 98% yield for BHMMA formation from the bis(bromomethyl) intermediate represents a near-quantitative transformation [1].

Synthetic Yield
Head-to-head
98% isolated yield; product bench-stable
Supports validated furan-3,4-dicarboxylic acid route
Deshpande–Argade route; NBS/KOH sequence
furan-3,4-dicarboxylic acid synthesis maleic anhydride bromination Mitsunobu cyclization precursor

Aqueous Solubility vs. 2,3-Dimethylmaleic Anhydride

The presence of two free hydroxymethyl groups on BHMMA substantially enhances its water solubility relative to 2,3-dimethylmaleic anhydride, which bears hydrophobic methyl substituents [1]. Comprehensive chemical property databases report that 2,3-dimethylmaleic anhydride is 'slightly soluble in water' and requires organic solvents (ethanol, ether, chloroform) for dissolution . In contrast, BHMMA is reported to be soluble in water to at least 25 mg/mL (≥25 g/L), with the hydroxymethyl groups providing hydrogen-bonding capacity that facilitates aqueous-phase processing [1]. This solubility differential is directly attributable to the substitution pattern: hydroxymethyl groups (H-bond donors/acceptors) vs. methyl groups (hydrophobic).

Aqueous Solubility
Cross-study
≥25 mg/mL vs. DMMA ‘slightly soluble’
Supports aqueous-phase processing
Hydroxymethyl H-bond capacity; ≥1 order magnitude
aqueous solubility hydroxymethyl functionality polar anhydride derivatives

Thermal Stability Advantage Over Volatile Analogs

BHMMA exhibits a well-defined thermal stability window with decomposition commencing above 200°C, providing a serviceable processing range for elevated-temperature cross-linking and polymerization reactions . This contrasts with the behavior of maleic anhydride (boiling point 202°C, significant sublimation at elevated temperatures) and citraconic anhydride (boiling point 213–214°C), both of which volatilize rather than decomposing . The decomposition profile above 200°C, combined with the potential for cross-linking at elevated temperatures, positions BHMMA as a thermally activated cross-linker rather than a volatile monomer, a characteristic relevant for thermoset resin and coating formulations.

Thermal Stability
Class-level
Decomposition >200°C vs. bp 202°C (sublimes)
Broader processing window
Predicted bp 438°C; TGA confirmed
thermal stability decomposition temperature cross-linking at elevated temperature

Cross-Linking Compatibility with Molecular Diagnostics

Patent WO2011020612A1 (Roche Diagnostics) establishes that bis-maleic anhydride cross-linking agents — a class encompassing BHMMA — can be used for fixation of cell or tissue samples and are 'especially useful in procedures that require that the fixation agent be removed in order to facilitate analysis with other reagents' [1]. The patent explicitly teaches that bis-maleic anhydride cross-linkers are compatible with immunohistochemistry (IHC), fluorescence in situ hybridization (FISH), and RT-PCR — downstream molecular diagnostic techniques for which formaldehyde-based fixation (formalin) can mask or destroy epitopes, leading to false-negative results [1]. The bis-maleic anhydride chemistry enables cleavable cross-linking that preserves antigenicity and nucleic acid integrity, a functional advantage not achievable with conventional aldehyde fixatives.

Fixative Compatibility
Class-level
Bis-maleic anhydride class: IHC, FISH, RT-PCR compatible
Cleavable cross-linking for molecular pathology
Patent disclosure; BHMMA-specific validation needed
cell fixation tissue cross-linking immunohistochemistry FISH RT-PCR

Role as Azilsartan Impurity Reference Standard

BHMMA is formally designated as Azilsartan Impurity 196 and is supplied as a characterized reference standard for pharmaceutical quality control under ANDA and DMF regulatory frameworks [1]. Regulatory specifications for azilsartan-related compounds typically require individual specified impurities at not more than 0.2% w/w and individual unspecified impurities at not more than 0.1% w/w [1]. Validated HPLC methods for azilsartan impurity analysis achieve separation degrees greater than 1.5 and impurity peak purity of 1.0, enabling accurate quantification of BHMMA as a process-related impurity [2]. This application is unique to BHMMA among maleic anhydride derivatives — maleic anhydride and dimethylmaleic anhydride are not relevant to azilsartan impurity profiling.

Impurity Standard
Head-to-head
Azilsartan Impurity 196; ≤0.2% w/w
Mandatory for ANDA impurity profiling
Validated HPLC: separation >1.5
Azilsartan impurity profiling pharmaceutical reference standard HPLC method validation

Kinetic Differentiation for Reversible Conjugation

Patent WO2012173784A1 (Arrowhead Madison) establishes a general structure-activity relationship for disubstituted maleic anhydrides: 'Introduction of alkyl substituents at positions 2 and 3 of maleic anhydride shifts equilibrium of reaction with aliphatic amines towards free amine and maleic anhydride at pH <7' [1]. The patent further teaches that electron-withdrawing groups (EWG) on the maleamate intermediate decrease the rate of the ring-closure reaction by increasing carboxyl group acidity [2]. Hydroxymethyl substituents (-CH₂OH) possess an electron-withdrawing inductive effect (σ₁ ≈ +0.11 for CH₂OH vs. σ₁ ≈ -0.01 for CH₃) that is distinct from the electron-donating effect of alkyl groups. This physicochemical difference predicts that BHMMA will exhibit altered pH-dependent reversibility kinetics compared to 2,3-dimethylmaleic anhydride in bioconjugation applications — specifically slower ring closure at acidic pH due to the electron-withdrawing character of the hydroxymethyl substituents.

Reversible Conjugation
Context-dependent
Predicted slower ring-closure at acidic pH
May support tunable endosomal release
CH₂OH inductive effect; kinetic data not reported
pH-labile linkage reversible amine modification drug delivery conjugate

Optimal Application Scenarios for BHMMA


Furan-3,4-Dicarboxylic Acid Ester Synthesis

BHMMA is the irreplaceable intermediate in the Deshpande–Argade route to furan-3,4-dicarboxylic acid esters — key building blocks for zargozic acid, confertin, aromaticin, lactral, and other bioactive natural products [1]. The 98% yield for the BHMMA formation step, combined with its demonstrated stability against side reactions (no dehydration, Michael addition, or ring-opening), makes it the preferred starting material for academic and industrial medicinal chemistry groups pursuing furan-containing drug candidates. No alternative maleic anhydride derivative can participate in the subsequent intramolecular Mitsunobu ring closure that generates the furan core.

Cleavable Cross-Linkers for Molecular Pathology

Procurement of BHMMA supports the preparation of bis-maleic anhydride cross-linking agents for cell and tissue fixation workflows where post-fixation compatibility with IHC, FISH, and RT-PCR is mission-critical [2]. Unlike formalin, which can permanently mask epitopes, bis-maleic anhydride-derived cross-linkers enable cleavable fixation — an advantage in clinical pathology labs where a single tissue specimen must be analyzed by multiple diagnostic modalities.

Azilsartan ANDA Filing and Batch Release

As Azilsartan Impurity 196, well-characterized BHMMA reference standard (≥95% purity, full structural elucidation, CoA provided) is required by generic pharmaceutical manufacturers for HPLC method validation, forced degradation studies, and routine batch release testing under ICH Q3A/Q3B guidelines . Regulatory compliance demands a traceable, analytically certified standard — a procurement requirement that cannot be fulfilled by generic maleic anhydride or dimethylmaleic anhydride.

pH-Responsive Drug Delivery Conjugate Development

The electron-withdrawing character of BHMMA's hydroxymethyl substituents predicts altered pH-dependent ring-closure kinetics compared to dimethylmaleic anhydride-based conjugates [3]. For drug delivery researchers seeking slower endosomal release profiles (pH 5–6), BHMMA offers a differentiated starting material for synthesizing maleamate-linked polymer–drug or polymer–siRNA conjugates. This application leverages the class-level structure-activity relationships established in patent WO2012173784A1.

Application
Selection Property
Validation Focus
Furan-3,4-dicarboxylic acid ester synthesis
Dual reactivity (anhydride + alcohol) enabling Mitsunobu cyclization
Route-specific yield and intermediate stability
Research tissue fixation (IHC/FISH/RT-PCR)
Cleavable cross-linking preservation
Post-fixation analyte detectability
Azilsartan impurity profiling
Designated impurity reference standard with full characterization
HPLC method validation and ICH Q3A/Q3B compliance
pH-responsive conjugate research
Predicted altered pH-dependent ring-closure kinetics
Endosomal release kinetics and cargo release profile
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